4-Nitrobenzamide

Description

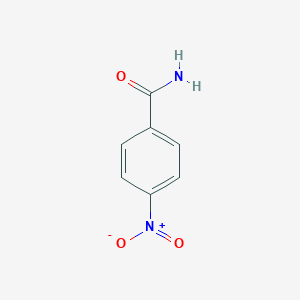

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESWUEBPRPGMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Record name | P-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022086 | |

| Record name | 4-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzamide is a white powder. (NTP, 1992) | |

| Record name | P-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | P-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

619-80-7 | |

| Record name | P-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

394 to 399 °F (NTP, 1992) | |

| Record name | P-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzamide: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzamide (CAS No: 619-80-7), a versatile chemical intermediate with significant applications in pharmaceutical research and development, as well as in the dye industry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and the synthesis of its derivatives, and explores its biological activities, with a particular focus on its role as a precursor to potent antimicrobial and antitubercular agents. A key mechanism of action, the inhibition of the Mycobacterium tuberculosis cell wall synthesis enzyme DprE1, is discussed and visually represented.

Introduction

This compound, also known as p-nitrobenzamide, is an aromatic amide distinguished by a nitro group at the para position of the benzene ring.[1][2] This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis.[1] Its utility spans from being a crucial intermediate in the production of dyes and polymers to serving as a scaffold for the development of novel therapeutic agents.[1][3][4] Notably, derivatives of this compound have demonstrated significant potential as antimicrobial and antitubercular drugs, targeting essential pathways in pathogenic microorganisms.[5][6] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 619-80-7 | [2][7][8] |

| Molecular Formula | C₇H₆N₂O₃ | [2][7][8] |

| Molecular Weight | 166.13 g/mol | [2][7][8] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 199-202 °C | [2] |

| Boiling Point | 368.0 ± 25.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water (<0.01 g/100 mL at 18 °C) | [1] |

| Soluble in ethanol, chloroform, and hot acetic acid | [2] | |

| LogP | 0.82 | |

| pKa | 15.02 ± 0.50 (Predicted) | [1] |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available in public databases. | [9][10] |

| ¹³C NMR | Spectra available in public databases. | [9] |

| IR Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database. | [10] |

| Mass Spectrum | Data available in public databases. | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as protocols for evaluating their biological activity.

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.

Method 1: Amidation of 4-Nitrobenzoic Acid with Ammonia

This method involves the direct condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.[11]

-

Materials:

-

4-Nitrobenzoic acid

-

Boric acid

-

Polyethylene glycol (PEG-400)

-

Solvent mixture (e.g., mono- and diisopropylbenzene and toluene)

-

Ammonia gas

-

Alkaline solution (e.g., dilute NaOH)

-

Water

-

-

Procedure:

-

In a reaction flask equipped with a stirrer and a gas inlet, charge 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of PEG-400.[11]

-

Add a suitable solvent mixture.[11]

-

Heat the mixture to 160-165 °C with constant stirring.[11]

-

Bubble ammonia gas through the heated reaction mixture.[11]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to 10-20 °C.[11]

-

Filter the resulting precipitate.[11]

-

Wash the precipitate first with an alkaline solution and then with water.[11]

-

Dry the solid to obtain this compound. The reported yield is up to 88%.[11]

-

Method 2: From 4-Nitrobenzoyl Chloride

This method involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation.

-

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalyst)

-

Trichloroethylene

-

Concentrated ammonia solution

-

-

Procedure:

-

In a reaction flask, heat a mixture of 4-nitrobenzoic acid and thionyl chloride in the presence of a catalytic amount of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.[11]

-

After the reaction is complete, remove the excess thionyl chloride under vacuum.[11]

-

Dissolve the resulting crude 4-nitrobenzoyl chloride in trichloroethylene.[11]

-

Add a large excess of concentrated ammonia solution to the solution at 50-60 °C with stirring.[11]

-

Filter the precipitated this compound and dry. The reported yield is approximately 90%.[11]

-

Synthesis of this compound Derivatives (Schiff Bases)

This compound can be used as a starting material for the synthesis of various derivatives, such as Schiff bases, which have shown antimicrobial activity.[5][12]

-

Materials:

-

This compound

-

Aryl aldehydes

-

Glacial acetic acid (catalyst)

-

Hot alcohol (for recrystallization)

-

-

Procedure (Solvent-free):

-

Grind equimolar concentrations of this compound (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) with a catalytic amount of glacial acetic acid in a mortar and pestle.[12]

-

Let the solid mass stand for 4-5 hours.[12]

-

Dry the product for several hours.[12]

-

Recrystallize the crude product from hot alcohol to obtain the pure Schiff base derivative.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity of synthesized this compound derivatives can be evaluated using the disc diffusion method.[12]

-

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)

-

Fungal strains

-

Nutrient agar plates

-

Sterile filter paper discs

-

Standard antibiotic and antifungal discs (positive controls)

-

Solvent (e.g., DMSO) (negative control)

-

Incubator

-

-

Procedure:

-

Prepare a uniform lawn of the test microorganism on nutrient agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.

-

Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[12]

-

Antitubercular Activity Assay

The antitubercular activity of dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv can be determined to assess their potential as anti-TB agents.[6]

-

Materials:

-

Synthesized dinitrobenzamide derivatives

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin)

-

Resazurin solution

-

-

Procedure (Microplate Alamar Blue Assay):

-

Serially dilute the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include wells with standard drugs as positive controls and wells with no drug as negative controls.

-

Incubate the plates at 37 °C for a specified period (e.g., 5-7 days).

-

Add resazurin solution to each well and incubate for another 24 hours.

-

Visually assess the color change from blue (no growth) to pink (growth).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]

-

Biological Activity and Signaling Pathways

Derivatives of nitrobenzamide have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.

Antimicrobial Activity

Schiff base derivatives of this compound have been synthesized and shown to possess in vitro antimicrobial activity against various bacterial and fungal strains.[5][12] The mechanism of action is often attributed to the azomethine group (-CH=N-), which is crucial for their biological activity.

Antitubercular Activity and Inhibition of DprE1

A significant breakthrough in the development of nitrobenzamide-based drugs is the discovery of their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Dinitrobenzamide derivatives, in particular, have been identified as powerful inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[13][14]

DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[15][16] It is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan (AG) and lipoarabinomannan (LAM), two essential components of the mycobacterial cell wall.[13][15][16] Inhibition of DprE1 disrupts the synthesis of these vital polysaccharides, leading to cell death.[16]

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition by nitrobenzamide derivatives.

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation upon contact with skin and eyes.[1][4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4] In case of contact, wash the affected area with plenty of water.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a chemical compound of significant interest due to its versatile applications as an intermediate in various industries and its role as a scaffold in medicinal chemistry. The development of this compound derivatives as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 highlights its importance in the ongoing search for new and effective treatments for tuberculosis. This technical guide provides a foundational resource for researchers and developers working with this compound, offering detailed information on its properties, synthesis, and biological significance. Further research into the structure-activity relationships of this compound derivatives will likely lead to the discovery of even more potent and selective therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 619-80-7 | FN02090 | Biosynth [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzamide, 4-nitro- [webbook.nist.gov]

- 11. RU2103260C1 - Method for production of this compound - Google Patents [patents.google.com]

- 12. ijpbs.com [ijpbs.com]

- 13. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Nitrobenzamide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzamide, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document details its chemical structure, formula, and physicochemical properties, presenting quantitative data in accessible tables. Furthermore, it outlines a detailed experimental protocol for its synthesis and includes a visualization of its chemical structure, all tailored for a technical audience in research and development.

Chemical Identity and Structure

This compound, also known as p-Nitrobenzamide, is an organic compound belonging to the class of benzamides and nitroaromatics.[3][4] Its structure consists of a benzene ring substituted by a nitro group (-NO2) and an amide group (-CONH2) at the para (1,4) positions.

Chemical Formula: C₇H₆N₂O₃[3][5][6]

IUPAC Name: this compound[3]

CAS Registry Number: 619-80-7[5][6][7]

Synonyms: p-Nitrobenzamide, Benzamide, 4-nitro-[3][7][8]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder with no distinct odor.[2][4] It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases.[4][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 166.13 g/mol | [1][3][6] |

| Melting Point | 199-202 °C | [2][7][9] |

| Boiling Point | Decomposes at high temperatures | [2] |

| Density | ~1.4 g/cm³ | [2][10] |

| Water Solubility | <0.01 g/100 mL at 18 °C | [4][7] |

| Solubility | Soluble in ethanol, chloroform, and hot acetic acid | [2] |

| LogP | 0.82 | [7] |

| pKa | 15.02 ± 0.50 (Predicted) | [4] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from 4-nitrobenzoic acid and ammonia, a method adapted from documented procedures.[11][12][13] This process involves the amidation of a carboxylic acid in the presence of a catalytic system.

Materials and Reagents:

-

4-Nitrobenzoic acid

-

Ammonia gas

-

Boric acid (catalyst)

-

Polyethylene glycol (PEG-400) (co-catalyst)

-

Solvent mixture (e.g., isopropylbenzene and toluene)

-

Alkaline solution (e.g., dilute sodium hydroxide)

-

Distilled water

Equipment:

-

Reaction flask equipped with a stirrer, gas inlet, and condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Charge the reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol (PEG-400) in the chosen solvent mixture. A suggested molar ratio is 1 mole of 4-nitrobenzoic acid to 0.008-0.4 moles of boric acid and 0.00024-0.266 moles of PEG-400.[12]

-

Heat the mixture to 160-165 °C with continuous stirring.[11][12]

-

Bubble ammonia gas through the heated reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to 10-20 °C to allow the product to precipitate.

-

Filter the precipitate using a Büchner funnel.

-

Wash the solid product first with an alkaline solution to remove any unreacted 4-nitrobenzoic acid, followed by a wash with distilled water.

-

Dry the purified this compound in an oven to yield the final product.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis.[4] Its primary applications include:

-

Pharmaceutical Synthesis: It is an important intermediate in the preparation of various active pharmaceutical ingredients.[1][2] The nitrobenzamide scaffold has been explored for a range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[11]

-

Fine Chemicals: It is used in the synthesis of dyes and other specialty chemicals.

-

Proteomics Research: this compound plays a role in proteomics research, highlighting its utility in the life sciences.[2]

-

Chemical Reagent: It is used in the preparation of other compounds, such as 4-nitrobenziminosulfurane.[5][8]

Logical Workflow: Synthesis of this compound Derivatives

The following diagram illustrates a general experimental workflow for the synthesis of this compound derivatives, which is a common application in medicinal chemistry and drug discovery.

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Safety and Handling

This compound is considered toxic if swallowed or in contact with skin.[3] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 619-80-7 | FN02090 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. sdichem.com [sdichem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:619-80-7 | Chemsrc [chemsrc.com]

- 8. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. RU2103260C1 - Method for production of this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 4-Nitrobenzamide, a key chemical intermediate. It covers its fundamental chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in the development of pharmaceuticals and other fine chemicals.

Core Chemical and Physical Properties

This compound, also known as p-Nitrobenzamide, is an organic compound with the molecular formula C7H6N2O3.[1] It presents as a white to light yellow crystalline powder.[1] This compound is a derivative of benzamide and is characterized by a nitro group substituted at the para (4) position of the benzene ring. It is generally stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 166.13 g/mol | [1][4] |

| Molecular Formula | C7H6N2O3 | [2][4][5] |

| CAS Number | 619-80-7 | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-Nitrobenzamide, Benzamide, 4-nitro- | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 199-202 °C | [1][2] |

| Boiling Point | Decomposes at high temperatures | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and hot acetic acid | [1][4] |

| Density | Approximately 1.4 g/cm³ | [1][2] |

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] Its chemical structure allows for modifications to create molecules with potential therapeutic effects, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[6][7]

-

Dye and Pigment Industry: The compound serves as an intermediate in the production of azo dyes and pigments, contributing to the stability and light-fastness of colors in textiles, inks, and paints.[6][8]

-

Fine Chemical Synthesis: It is a valuable building block in broader organic synthesis and proteomics research.[1] For instance, it is used in the preparation of 4-nitrobenziminosulfurane.[1][5]

-

Antimicrobial Research: Derivatives of this compound, particularly Schiff bases, have been synthesized and evaluated for their in-vitro antimicrobial activity.[9][10]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducible research.

This protocol describes a method for producing this compound via the condensation of 4-nitrobenzoic acid with ammonia, utilizing a catalytic system.[7][11]

Materials:

-

4-nitrobenzoic acid

-

Ammonia gas

-

Boric acid (catalyst)

-

Polyethylene glycol (PEG) (co-catalyst)

-

Solvent mixture (e.g., isopropylbenzene and toluene)

-

Alkaline solution

-

Water

Procedure:

-

Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[7]

-

Heat the mixture to 160-165 °C with constant stirring.[7]

-

Bubble ammonia gas through the heated reaction mixture.

-

Monitor the reaction for completion (e.g., via Thin Layer Chromatography).

-

Upon completion, cool the mixture to allow the product to precipitate.

-

Filter the solid precipitate.

-

Wash the collected solid first with an alkaline solution and then with water.[7]

-

Dry the final product to yield this compound.

The following diagram outlines the workflow for this synthesis protocol.

This protocol outlines the synthesis of Schiff base derivatives from this compound, which have been investigated for antimicrobial properties.[9]

Materials:

-

This compound

-

Aryl aldehydes

-

Methanol

-

Concentrated H2SO4 (catalyst)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulphate

Procedure:

-

Dissolve equimolar concentrations of this compound (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) in methanol (25 ml).[9]

-

Add 2-3 drops of concentrated H2SO4 as a catalyst.

-

Reflux the mixture at 60 °C for 4-5 hours.[9]

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the organic layer with a brine solution, followed by a water wash.

-

Dry the organic layer with anhydrous sodium sulphate.[9]

-

Recrystallize the product from ethyl acetate to obtain the purified Schiff base derivative.

The structural characterization of this compound and its derivatives is typically performed using a combination of spectroscopic techniques.[9]

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify characteristic functional groups (e.g., C=O, N-H, N=O). |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | To determine the chemical structure and confirm the arrangement of protons and carbon atoms. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the synthesized compound and assess its purity. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of this compound, often with a standard of ≥ 99.0%.[1] |

The general workflow for the characterization of a synthesized derivative is shown below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:619-80-7 | Chemsrc [chemsrc.com]

- 3. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 4. This compound | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sdichem.com [sdichem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. ijpbs.com [ijpbs.com]

- 10. researchgate.net [researchgate.net]

- 11. RU2103260C1 - Method for production of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Nitrobenzamide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamide, a derivative of benzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2][3] Its utility stems from the reactivity of its nitro and amide functionalities.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, including quantitative data, experimental protocols, and key chemical relationships to support its application in research and development.

Chemical Identity and Structure

This compound, also known as p-Nitrobenzamide, is an organic compound with the systematic IUPAC name this compound.[4][5] It consists of a benzene ring substituted by a nitro group at the para position (position 4) relative to an amide group.[6]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 619-80-7 | [2] |

| Molecular Formula | C7H6N2O3 | [7] |

| Molecular Weight | 166.13 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)--INVALID-LINK--[O-] | [4] |

| InChI Key | ZESWUEBPRPGMTP-UHFFFAOYSA-N | [4] |

Physical Properties

This compound is a white to light yellow crystalline powder with no distinct odor.[2][3] A summary of its key physical properties is presented below.

| Property | Value | Unit | Reference |

| Melting Point | 199-202 | °C | [2][7] |

| Boiling Point | 368.0 ± 25.0 (Predicted) | °C | [7] |

| Density | 1.4 ± 0.1 | g/cm³ | [7] |

| Solubility in Water | <0.01 g/100 mL at 18°C | [3][7] | |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and hot acetic acid | [2] | |

| logP (Octanol/Water Partition Coefficient) | 0.82 | [7][8] | |

| pKa | 15.02 ± 0.50 (Predicted) | [3] | |

| Vapor Pressure | 0.0 ± 0.8 at 25°C (Predicted) | mmHg | [7] |

| Flash Point | 176.3 ± 23.2 | °C | [7] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][7] The presence of the nitro group makes the aromatic ring electron-deficient, influencing its reactivity. The amide group can undergo hydrolysis under acidic or basic conditions.

Key reactivity information includes:

-

Reaction with Reducing Agents: Flammable gases can be generated upon reaction with strong reducing agents.[4]

-

Reaction with Dehydrating Agents: Mixing with dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can produce the corresponding nitrile.[4][9]

-

Combustion: Combustion of this compound produces mixed oxides of nitrogen (NOx).[4][9]

-

Basicity: Amides are very weak bases, weaker than water.[4][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Spectra available from Sigma-Aldrich Co. LLC. | [4] |

| ¹³C NMR | Data available. | [10] |

| Infrared (IR) Spectroscopy | IR spectrum data is available from the NIST WebBook. | [5] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available from the NIST WebBook. Negative quasimolecular ions have been investigated by electrospray ionization mass spectrometry. | [4][11][12] |

| UV-Vis Spectroscopy | UV-Vis spectral data is available. | [4] |

Experimental Protocols

Synthesis of this compound from 4-Nitrobenzoic Acid

A common method for the synthesis of this compound involves the amidation of 4-nitrobenzoic acid.[13][14]

Materials:

-

4-nitrobenzoic acid

-

Ammonia

-

Boric acid (catalyst)

-

Polyethylene glycol (PEG) (cocatalyst)

-

Solvent mixture (e.g., isopropylbenzene and toluene)

-

Alkaline solution (for washing)

-

Water

Procedure:

-

Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[13]

-

Heat the mixture to 160-165 °C with stirring.[13]

-

Bubble ammonia gas through the heated reaction mixture.[13]

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture.

-

Filter the precipitated product.

-

Wash the solid product first with an alkaline solution and then with water.[13]

-

Dry the purified this compound.[13]

A patent describes a similar method using a catalytic system of boric acid and polyethylene glycol, achieving a yield of up to 97%.[14] Another study notes that tetrabutoxytitanium can also be used as a catalyst in the presence of PEG-400.[15]

Caption: Synthesis workflow for this compound.

Logical Relationships of Properties

The physical and chemical properties of this compound are interconnected and dictate its behavior and applications.

Caption: Interrelation of this compound properties.

Safety and Handling

This compound is considered hazardous.[16] It is harmful if swallowed and may cause skin and eye irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[16][17] In case of dust formation, use a suitable respirator.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[17] Ensure adequate ventilation.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3] Keep away from strong oxidizing agents and strong bases.[3][7]

Applications

This compound is a valuable intermediate in organic synthesis.[2] Its primary applications include:

-

Pharmaceutical Synthesis: It serves as a building block in the preparation of various pharmaceutical compounds.[1][2][3]

-

Fine Chemicals and Dyes: It is used in the synthesis of dyes and other fine chemicals.[2][3]

-

Proteomics Research: It has applications in proteomics research.[2]

-

Preparation of other compounds: For example, it is used in the preparation of 4-nitrobenziminosulfurane.[2][9]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. Understanding these properties is essential for its safe handling, effective use in synthesis, and the development of new applications.

References

- 1. This compound | 619-80-7 | FN02090 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, 4-nitro- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:619-80-7 | Chemsrc [chemsrc.com]

- 8. This compound [stenutz.eu]

- 9. p-Nitrobenzamide CAS#: 619-80-7 [m.chemicalbook.com]

- 10. ijpbs.com [ijpbs.com]

- 11. Benzamide, 4-nitro- [webbook.nist.gov]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. benchchem.com [benchchem.com]

- 14. RU2103260C1 - Method for production of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 4-Nitrobenzamide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound is critical for process development, formulation, and quality control in the pharmaceutical and chemical industries. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents logical workflows through diagrams.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 619-80-7 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 199-202 °C[1] |

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water and higher solubility in various organic solvents.

Solubility in Water

The solubility of this compound in water is reported to be very low.

| Solvent | Temperature | Solubility |

| Water | 18 °C | < 0.01 g/100 mL[2][3][4] |

| Water | 17.8 °C (64 °F) | < 0.1 mg/mL[5] |

Solubility in Organic Solvents

A systematic study published in the Journal of Chemical & Engineering Data provides comprehensive solubility data for this compound in twelve different organic solvents over a temperature range of 283.15 K to 328.15 K (10 °C to 55 °C). The mole fraction solubility of this compound was found to increase with temperature in all tested solvents.[1]

The order of solubility in the tested solvents at a given temperature is as follows: Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > N-Methyl-2-pyrrolidinone (NMP) > Ethylene Glycol > Ethyl Acetate > Ethanol > Isopropanol > n-Propanol > Isobutanol > Acetonitrile > n-Butanol > Water.[1]

For detailed quantitative data (mole fraction solubility at different temperatures) for the solvents listed below, readers are directed to the full research article: "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K".[1][6]

Table of Organic Solvents Studied: [1]

| Solvent Category | Solvent Name |

| Alcohols | Ethanol |

| n-Propanol | |

| Isopropanol | |

| n-Butanol | |

| Isobutanol | |

| Ethylene Glycol | |

| Esters | Ethyl Acetate |

| Nitriles | Acetonitrile |

| Amides | N,N-Dimethylformamide (DMF) |

| N-Methyl-2-pyrrolidinone (NMP) | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) |

Qualitative solubility information also indicates solubility in chloroform and hot acetic acid.[1]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental requirement for characterizing a compound. The "shake-flask" method is a widely accepted and robust technique for this purpose and was utilized in the key study cited.[1]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the general steps for determining the equilibrium solubility of this compound in a specific solvent.

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

The container is then agitated in a constant-temperature environment, such as a shaker bath, for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically several hours to days.

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically accomplished by allowing the solution to stand undisturbed for a period, followed by centrifugation to pellet the remaining solid.

-

The supernatant (the clear, saturated solution) is then carefully withdrawn, often using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from affecting the concentration measurement.

-

-

Quantification of Solute:

-

The concentration of this compound in the filtered, saturated solution is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

A calibration curve is constructed using standard solutions of this compound at known concentrations. The concentration of the sample is then determined by comparing its response to the calibration curve.

-

Example HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C18, is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

-

Detection: UV detection at a wavelength where this compound has strong absorbance.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: A fixed volume, for example, 10 or 20 µL.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound and its applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 5. This compound | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzamide, 4-nitro- (CAS 619-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of 4-Nitrobenzamide, including experimental protocols for their determination. This compound is a chemical intermediate utilized in the synthesis of various substances, including pharmaceuticals.[1] A thorough understanding of its physical properties is crucial for its application in research and development.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that indicate the purity of a compound. The data for this compound, as reported in various sources, are summarized below.

| Physical Property | Reported Value (°C) | Reported Value (°F) |

| Melting Point | 198-202[2][3][4] | 388.4 - 395.6 |

| 200[1][5] | 392 | |

| 199-201 | 390.2 - 393.8 | |

| 201.1 - 203.9[6] | 394 - 399[6] | |

| 199-203[7] | 390.2 - 397.4 | |

| Boiling Point | 201[2] | 393.8 |

| Not Applicable[3] | Not Applicable |

Note: The variability in reported melting points can be attributed to differences in experimental conditions and sample purity. The boiling point is reported by one source, while another indicates it is not applicable, which may suggest potential decomposition at higher temperatures.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

This method is widely used for the determination of the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil, silicone oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely powdered using a mortar and pestle.[8]

-

Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 1-2 mm of tightly packed sample is achieved.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated slowly, with constant stirring of the heating bath to ensure uniform temperature distribution.[9] The heating rate should be controlled, especially near the expected melting point.[8]

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

-

Repetition: For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[8][9]

Boiling Point Determination: Distillation Method

The distillation method is suitable for determining the boiling point of a sufficient quantity of a liquid. Given that this compound is a solid at room temperature, this method would require melting it first and ensuring it does not decompose.

Apparatus:

-

Distillation flask (e.g., round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or Bunsen burner

Procedure:

-

Apparatus Setup: The this compound sample (at least 5 mL, after melting) is placed in the distillation flask.[10] The flask is connected to the condenser, and a thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently.[11] As the substance boils, its vapor will rise and surround the thermometer bulb before passing into the condenser.

-

Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. This constant temperature, observed while the vapor is condensing and the liquid is collecting in the receiving flask, is the boiling point.[10][11]

-

Recording: The stable temperature reading on the thermometer is recorded as the boiling point.

Boiling Point Determination: Micro Method (Siwoloboff's Method)

This method is ideal when only a small amount of the substance is available.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube)

Procedure:

-

Sample Preparation: A few milliliters of the molten this compound are placed in the small test tube.

-

Capillary Placement: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[12]

-

Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[13] This indicates that the vapor pressure of the substance has exceeded the external pressure.

-

Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the melting point.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 619-80-7 | FN02090 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. NITROBENZAMIDE [sdfine.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sdichem.com [sdichem.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

p-Nitrobenzamide: A Comprehensive Technical Guide to its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of p-Nitrobenzamide. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical behavior of this compound, ensuring its proper handling, and facilitating its application in pharmaceutical development and organic synthesis.

Core Stability Profile

p-Nitrobenzamide is a crystalline solid that is generally stable under standard laboratory conditions.[1][2][3] However, its stability is influenced by temperature, pH, and light. It is notably incompatible with strong oxidizing agents and strong bases.[1][2][3]

Thermal Stability

Table 1: Thermal Stability Data (Qualitative)

| Parameter | Observation | Source(s) |

| General Stability | Stable under normal conditions. | [1][2][3] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [1][2][3] |

| Thermal Hazard | Expected to decompose at high temperatures. | [4] (by analogy) |

Hydrolytic Stability

The amide linkage in p-nitrobenzamide is susceptible to hydrolysis under both acidic and basic conditions, yielding p-nitrobenzoic acid and ammonia or an ammonium salt. The electron-withdrawing nature of the para-nitro group is known to accelerate the rate of acid-catalyzed hydrolysis compared to unsubstituted benzamide.[5]

One study demonstrated the relative rates of hydrolysis in 7.1 M perchloric acid at 95°C, highlighting the activating effect of the nitro group.[5]

Table 2: Relative Hydrolysis Rates in 7.1 M HClO₄ at 95°C[5]

| Compound | Relative Rate |

| p-Nitrobenzamide | 1.40 |

| Benzamide | 0.228 |

| p-Toluamide | 0.129 |

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This reaction typically requires heating to proceed at a reasonable rate.

The hydrolysis of p-nitrobenzamide can be visualized as follows:

Photostability

Forced degradation studies are essential to determine the intrinsic photostability of a compound.[6][7] While specific photodegradation kinetics for p-nitrobenzamide were not found, the presence of the nitroaromatic chromophore suggests a potential for photosensitivity. Standard ICH Q1B guidelines for photostability testing should be followed to assess its behavior upon exposure to light.[8]

Reactivity Profile

The reactivity of p-nitrobenzamide is dictated by its three key structural features: the amide functionality, the aromatic ring, and the nitro group.

Reduction of the Nitro Group

The most well-documented reaction of p-nitrobenzamide is the reduction of the nitro group to an amino group, forming p-aminobenzamide, a valuable intermediate in the synthesis of various dyes and pharmaceuticals. This transformation can be achieved using a variety of reducing agents.

Table 3: Common Reducing Agents for p-Nitrobenzamide

| Reducing Agent | Conditions | Source(s) |

| Hydrazine hydrate (N₂H₄·H₂O) | Catalyst (e.g., ferric hydroxide), solvent, 0-100°C | |

| Iron powder (Fe) | Acidic medium (e.g., acetic acid or HCl in ethanol/water) | |

| Catalytic Hydrogenation (H₂) | Catalyst (e.g., Raney Nickel, Pd/C), pressure, elevated temperature | |

| Sodium Hydrosulfide (NaHS) / Sodium Sulfide (Na₂S) | Reflux in a suitable solvent |

The general reduction pathway is illustrated below:

Reactions with Oxidizing Agents

p-Nitrobenzamide is incompatible with strong oxidizing agents.[1][2][3] While specific reaction products with common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are not detailed in the available literature for p-nitrobenzamide itself, the aromatic ring and amide group are generally resistant to oxidation under typical conditions. The primary site of oxidation, if it were to occur under harsh conditions, would likely be any alkyl substituents on the ring, which are absent in this case. It is important to exercise caution when handling p-nitrobenzamide in the presence of strong oxidizers.

Other Reactions

-

Amide Chemistry: Besides hydrolysis, the amide group can undergo other characteristic reactions. For instance, dehydration with agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can yield the corresponding nitrile (p-nitrobenzonitrile).[1][3]

-

Aromatic Ring Chemistry: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, further electrophilic substitution on the aromatic ring of p-nitrobenzamide would be difficult and would likely occur at the meta position relative to the nitro group. Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group, if a suitable leaving group were present.

Experimental Protocols

The following are detailed methodologies for key stability and reactivity experiments, adapted from standard guidelines.

Thermal Stability Assessment (TGA/DSC)

Objective: To determine the thermal decomposition profile of p-nitrobenzamide.

Methodology:

-

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 5-10 mg of p-nitrobenzamide into an appropriate TGA/DSC pan (e.g., aluminum).

-

TGA Protocol:

-

Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

-

-

DSC Protocol:

-

Purge the DSC cell with an inert gas.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes its melting point and decomposition region.

-

Record the heat flow as a function of temperature to observe melting endotherms and decomposition exotherms.

-

Hydrolytic Stability Assessment (as per OECD 111)

Objective: To determine the rate of hydrolysis of p-nitrobenzamide at different pH values.

Methodology:

-

Materials: p-Nitrobenzamide, sterile buffer solutions (pH 4, 7, and 9), light-protected thermostatically controlled incubator, and a validated stability-indicating analytical method (e.g., HPLC-UV).

-

Procedure:

-

Prepare solutions of p-nitrobenzamide in each of the sterile buffer solutions at a known concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Immediately analyze the aliquots using the validated analytical method to determine the concentration of remaining p-nitrobenzamide.

-

Continue the study until at least 10% degradation has occurred or for a predefined duration.

-

-

Data Analysis:

-

Plot the concentration of p-nitrobenzamide versus time for each pH.

-

Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.

-

Photostability Assessment (as per ICH Q1B)

Objective: To evaluate the stability of p-nitrobenzamide upon exposure to light.

Methodology:

-

Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Sample Preparation:

-

Place a solid sample of p-nitrobenzamide in a chemically inert, transparent container.

-

Prepare a solution of p-nitrobenzamide in a suitable solvent and place it in a transparent container.

-

Prepare a dark control sample for each condition, wrapped in aluminum foil.

-

-

Exposure:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Maintain a constant temperature during the exposure.

-

-

Analysis:

-

At the end of the exposure period, visually inspect the samples for any changes in appearance.

-

Assay the exposed samples and the dark controls using a validated stability-indicating analytical method to determine the extent of degradation.

-

A general workflow for stability testing is depicted below:

Conclusion

p-Nitrobenzamide is a thermally stable compound under normal conditions but is susceptible to degradation under hydrolytic, photolytic, and strong oxidizing or basic environments. Its reactivity is characterized by the facile reduction of the nitro group and the typical reactions of the amide functionality. A thorough understanding of this stability and reactivity profile, guided by the experimental protocols outlined in this guide, is crucial for the successful application of p-nitrobenzamide in research and development. It is recommended that specific quantitative stability studies be conducted for any new formulation or application to ensure product quality and safety.

References

- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 3. p-Nitrobenzamide CAS#: 619-80-7 [m.chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. database.ich.org [database.ich.org]

Potential Therapeutic Applications of Nitrobenzamides: A Technical Guide for Drug Development Professionals

Introduction

Nitrobenzamide derivatives, a versatile class of organic compounds, have emerged as a focal point in medicinal chemistry due to their extensive range of biological activities. The incorporation of a nitro group, a potent electron-withdrawing moiety, significantly shapes the physicochemical and pharmacological characteristics of these molecules.[1] This technical guide offers a detailed exploration of the principal therapeutic targets of nitrobenzamide derivatives, presenting quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways to catalyze further research and development in this promising field.

Core Therapeutic Areas and Molecular Mechanisms

Nitrobenzamide derivatives have shown therapeutic promise across diverse medical fields, including oncology, infectious diseases, inflammation, and neurodegenerative disorders, by targeting specific molecular pathways integral to disease progression.[1]

Oncology: PARP Inhibition and Synthetic Lethality

A substantial body of research has concentrated on the anticancer properties of nitrobenzamide derivatives, which primarily exert their effects by modulating key cellular targets. A prominent mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[1] PARP-1 is essential for the repair of single-strand DNA breaks. In cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage, culminating in cell death through a process known as synthetic lethality.[1]

Quantitative Data: PARP Inhibitory Activity

| Compound | Target | IC50 (nM) | Cell Line |

| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free |

| 4-Iodo-3-nitrobenzamide | PARP-1 | - | - |

Note: 4-Iodo-3-nitrobenzamide is a precursor to the PARP inhibitor iniparib.[1]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of nitrobenzamide compounds against PARP-1.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (H1 or a mixture)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody (conjugated to a reporter enzyme like HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test nitrobenzamide compounds

-

-

Procedure:

-

Coat streptavidin plates with histones and incubate overnight at 4°C. Wash the plates to remove unbound histones.

-

Prepare serial dilutions of the nitrobenzamide test compounds.

-

In a separate plate, add the PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), and the test compound dilutions. Incubate for 15 minutes at room temperature.

-

Add biotinylated NAD+ to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.

-

Transfer the reaction mixture to the histone-coated plates and incubate for 60 minutes to allow the biotinylated PAR polymers to bind to the histones.

-

Wash the plates and add the anti-PAR antibody. Incubate for 60 minutes.

-

Wash the plates and add the reporter enzyme substrate.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.

-

Infectious Diseases: DprE1 Inhibition in Tuberculosis

Nitrobenzamide derivatives have demonstrated significant potential as antitubercular agents by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is crucial for the biosynthesis of the mycobacterial cell wall. The mechanism of action involves the nitro group of the benzamide, which is reduced to a nitroso intermediate by the FAD cofactor of DprE1. This reactive species then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inhibition.

Quantitative Data: Anti-mycobacterial Activity

| Compound | Target | MIC (µg/mL) | Strain |

| c2 | DprE1 | 0.031 | M. tuberculosis H37Rv |

| d1 | DprE1 | 0.031 | M. tuberculosis H37Rv |

| d2 | DprE1 | 0.031 | M. tuberculosis H37Rv |

| A6 | DprE1 | < 0.016 | M. tuberculosis H37Rv & drug-resistant isolates |

| A11 | DprE1 | < 0.016 | M. tuberculosis H37Rv & drug-resistant isolates |

| C1 | DprE1 | < 0.016 | M. tuberculosis H37Rv & drug-resistant isolates |

| C4 | DprE1 | < 0.016 | M. tuberculosis H37Rv & drug-resistant isolates |

Signaling Pathway: DprE1 Inhibition

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of nitrobenzamide compounds against Mycobacterium tuberculosis.

-

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

96-well microtiter plates

-

Test nitrobenzamide compounds

-

Resazurin solution (0.01% in sterile water)

-

-

Procedure:

-

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink, indicating inhibition of bacterial growth.

-

Inflammation: NF-κB Pathway Modulation

Nitrobenzamide derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and TNF-α. This is achieved through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzamides have been shown to inhibit the breakdown of IκBβ, thereby preventing NF-κB activation.[2]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Cell Line |

| Compound 5 | LPS-induced NO production | 3.7 | RAW 264.7 macrophages |

| Compound 6 | LPS-induced NO production | 5.3 | RAW 264.7 macrophages |

Signaling Pathway: NF-κB Inhibition

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details a method to assess the anti-inflammatory activity of nitrobenzamides by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test nitrobenzamide compounds

-

Griess Reagent System

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the nitrobenzamide test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of supernatant, add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the IC50 value for the inhibition of NO production.

-

Other Potential Therapeutic Applications

While research is more nascent in these areas, nitrobenzamides are being explored for other therapeutic uses:

-

Neurodegenerative Disorders: Some benzamide compounds have been investigated for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. The proposed mechanisms are varied and require further elucidation for specific nitrobenzamide derivatives.

-

Antipsychotic Agents: Substituted benzamides are a known class of atypical antipsychotics that primarily act as dopamine D2 receptor antagonists. The potential for nitro-substituted benzamides in this area is an active field of research.

-

Gastrointestinal Disorders: Certain benzamides, such as metoclopramide, are used as prokinetic agents to treat gastroparesis and other motility disorders. Their mechanism often involves dopamine D2 receptor antagonism and 5-HT4 receptor agonism. The applicability of nitrobenzamides in this context is yet to be fully explored.

Conclusion